molecular formula C20H17N3O6 B5346348 (5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5346348
M. Wt: 395.4 g/mol
InChI Key: FVPDMQKBGSCKEU-SFQUDFHCSA-N
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Description

(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a propoxyphenyl group, and a diazinane trione core

Properties

IUPAC Name

(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-11-29-16-9-3-13(4-10-16)12-17-18(24)21-20(26)22(19(17)25)14-5-7-15(8-6-14)23(27)28/h3-10,12H,2,11H2,1H3,(H,21,24,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPDMQKBGSCKEU-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the nitrophenyl and propoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The propoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitrophenyl group can be tagged with fluorescent markers for imaging studies.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the propoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of nitrophenyl and propoxyphenyl groups attached to a diazinane trione core. This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

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